molecular formula C21H22FN3O4S B2543355 4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole CAS No. 862256-21-1

4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole

Cat. No.: B2543355
CAS No.: 862256-21-1
M. Wt: 431.48
InChI Key: ZKTLYGZZDNCCSU-UHFFFAOYSA-N
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Description

4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole is a useful research compound. Its molecular formula is C21H22FN3O4S and its molecular weight is 431.48. The purity is usually 95%.
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Biological Activity

The compound 4-((4-Fluorophenyl)sulfonyl)-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)oxazole is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of the compound is C22H24F1N3O3SC_{22}H_{24}F_{1}N_{3}O_{3}S, with a molecular weight of approximately 439.51 g/mol. The structure features a fluorophenyl sulfonamide moiety, a methoxyphenyl group, and a piperazine ring, which are known to contribute to various biological activities.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC22H24F1N3O3S
Molecular Weight439.51 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells.

Case Study: Cytotoxicity Assay

In a study evaluating the cytotoxic effects of the compound on MCF-7 cells, it was found that:

  • IC50 Value : 15.63 µM
  • Mechanism of Action : Induction of apoptosis through upregulation of p53 and activation of caspase-3 pathways.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Apoptosis induction
CEM-1312.34Cell cycle arrest and apoptosis
U-93718.45Caspase activation

Antimicrobial Activity

The compound also exhibited antimicrobial properties against several bacterial strains. In particular, it showed promising results against Gram-positive bacteria.

Research Findings

A study conducted on the antimicrobial effects revealed:

  • Minimum Inhibitory Concentration (MIC) values were determined for Staphylococcus aureus and Escherichia coli.

Table 3: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Mechanistic Insights

Molecular docking studies have suggested that the compound interacts with specific targets in cancer cells, notably inhibiting key enzymes involved in cell proliferation and survival.

Key Targets Identified

  • Topoisomerase II : Inhibition leads to DNA damage and apoptosis.
  • Bcl-2 Family Proteins : Modulation of these proteins promotes apoptotic pathways.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(4-methoxyphenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O4S/c1-24-11-13-25(14-12-24)21-20(30(26,27)18-9-5-16(22)6-10-18)23-19(29-21)15-3-7-17(28-2)8-4-15/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTLYGZZDNCCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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